Trazodone-d6 Hydrochloride
Description
Rationale for Stable Isotope Labeling in Modern Drug Discovery and Development Paradigms
The application of stable isotope labeling in pharmaceutical research is driven by the need for precise and detailed information on a drug's journey through the body. musechem.commetsol.com This encompasses the critical phases of absorption, distribution, metabolism, and excretion (ADME). musechem.comacs.org By replacing specific atoms in a drug molecule with their heavier, stable isotopes, researchers can effectively "tag" the compound, allowing it to be distinguished from its naturally occurring, unlabeled counterparts. assumption.edu
This ability to trace the labeled drug provides invaluable data for:
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding how a drug is processed by the body (PK) and how it affects the body (PD) is fundamental to determining its efficacy and safety profile. musechem.comclearsynth.com Stable isotope-labeled compounds are instrumental in these studies, enabling accurate measurement of drug concentrations in various biological matrices like plasma and urine. nih.gov
Metabolite Identification: As a drug is metabolized, it is broken down into various metabolites. Identifying these metabolites is crucial, as they can be active, inactive, or even toxic. assumption.edu Stable isotope labeling, often in conjunction with mass spectrometry, facilitates the tracking and identification of these metabolic products.
Bioavailability and Bioequivalence Studies: These studies are essential for comparing different formulations of a drug or different routes of administration. nih.gov The co-administration of a labeled and unlabeled version of a drug allows for a direct and highly accurate comparison, reducing inter-subject variability. nih.gov
Mechanism of Action Studies: Stable isotope technology can be a powerful tool to investigate the specific biochemical pathways a drug interacts with, providing a deeper understanding of its therapeutic effects. nih.gov
The use of stable isotopes streamlines the drug development process by providing high-quality, reliable data that can inform critical decisions, from early-stage discovery to late-stage clinical trials. adesisinc.comchemicalsknowledgehub.com
Fundamental Principles and Significance of Deuterium (B1214612) Labeling within Pharmaceutical Sciences
Among the stable isotopes, deuterium, a heavy isotope of hydrogen, holds particular significance in pharmaceutical sciences. advancedsciencenews.comhumanjournals.com The core principle behind deuterium labeling lies in the kinetic isotope effect (KIE) . advancedsciencenews.comportico.org A chemical bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. humanjournals.comportico.org This increased bond strength means that more energy is required to break a C-D bond compared to a C-H bond. advancedsciencenews.comportico.org
This seemingly subtle difference has profound implications for drug metabolism. Many drugs are broken down in the body by enzymes, such as the cytochrome P450 (CYP450) family, in processes that involve the cleavage of C-H bonds. portico.orgresearchgate.net By strategically replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the rate of metabolism at that position can be significantly slowed down. portico.orgwikipedia.org
This "deuterium switch" can lead to several potential benefits:
Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life in the body. wikipedia.orgresearchgate.net
Enhanced Pharmacokinetic Profile: This can result in more consistent systemic exposure to the drug. researchgate.netresearchgate.net
Potential for Lower Dosing: A longer-lasting drug may require less frequent administration. advancedsciencenews.comresearchgate.net
Reduced Formation of Unwanted Metabolites: By blocking a specific metabolic pathway, the formation of potentially toxic or inactive metabolites can be minimized. assumption.edu
The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, marking a significant milestone and validating the potential of this strategy in developing improved therapeutics. assumption.eduresearchgate.net
Contextualization of Trazodone-d6 Hydrochloride as a Reference Deuterated Chemical Entity
This compound is a deuterated form of Trazodone (B27368) Hydrochloride, an antidepressant medication. lipomed-usa.comcerilliant.com In this specific labeled compound, six hydrogen atoms on the propyl chain of the Trazodone molecule have been replaced with deuterium atoms. bertin-bioreagent.comlgcstandards.com
This compound serves as a crucial tool in analytical and research settings, primarily as an internal standard for the quantification of trazodone in biological samples. lipomed-usa.combertin-bioreagent.comcaymanchem.com In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is a compound with similar chemical and physical properties to the analyte (the substance being measured) that is added in a known quantity to the sample. nih.govbertin-bioreagent.com
The use of a deuterated internal standard like this compound is highly advantageous because:
It behaves almost identically to the unlabeled trazodone during sample preparation and analysis, correcting for any loss of analyte during these steps.
Its slightly higher mass, due to the presence of deuterium, allows it to be distinguished from the unlabeled trazodone by the mass spectrometer. musechem.com
This allows for highly accurate and precise quantification of trazodone levels in plasma or other biological fluids, which is essential for pharmacokinetic studies and therapeutic drug monitoring. nih.gov this compound is therefore a critical reference material for forensic analysis, toxicology, and clinical research. lipomed-usa.comcaymanchem.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H/i4D2,8D2,10D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDIOKRWWOXMT-BHIQTGFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N4C=CC=CC4=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662212 | |
| Record name | Trazodone-d6 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181578-71-1 | |
| Record name | Trazodone-d6 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Isotopic Incorporation Strategies for Trazodone D6 Hydrochloride
Chemical Synthesis Approaches for Deuterated Analogues of Pharmaceutical Compounds
The synthesis of deuterated compounds like Trazodone-d6 Hydrochloride can be broadly categorized into two main approaches: de novo synthesis and post-synthetic hydrogen/deuterium (B1214612) exchange. acs.org
De Novo Synthesis Routes for Deuterium Introduction
De novo synthesis involves the construction of the target molecule from deuterated starting materials or reagents. acs.orgnih.gov This approach allows for the precise placement of deuterium atoms at specific positions within the molecular structure. rsc.org The synthesis of many deuterated drugs and drug candidates has relied on commercially available, simple deuterated precursors such as D2O, CD3I, and CD3OD. rsc.org For instance, the synthesis of deuterated Trazodone (B27368) could potentially involve the use of a deuterated precursor like deuterated 3-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-ol, which is then reacted with rsc.orgevitachem.comresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one. google.com This method offers a high degree of control over the isotopic labeling pattern. nih.gov
Recent advancements have focused on developing more sophisticated processes that utilize a wider array of deuterated reagents to streamline the synthesis of complex deuterated molecules. rsc.org For example, a general and versatile method for the synthesis of selectively deuterated amines has been reported, which could be applicable to the synthesis of Trazodone-d6. rsc.org This particular method involves the treatment of ynamides with a mixture of triflic acid and either deuterated or non-deuterated triethylsilane to produce amines with high levels of deuterium incorporation at the α and/or β positions. rsc.org
Post-Synthetic Hydrogen/Deuterium Exchange Protocols
Post-synthetic hydrogen/deuterium (H/D) exchange reactions offer a more direct method for introducing deuterium into a molecule. researchgate.net These protocols involve the direct replacement of C-H bonds with C-D bonds on a pre-existing molecular scaffold. researchgate.net This approach can be more cost-effective and time-efficient, especially when carried out on the final drug molecule or a late-stage intermediate. google.com
Various catalytic systems have been developed to facilitate H/D exchange. researchgate.net Heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C), have been used to achieve multi-deuterium incorporation in drug molecules using deuterium oxide (D2O) as the deuterium source. researchgate.net For example, heating a compound in the presence of deuterated solvents under reflux conditions can facilitate hydrogen-deuterium exchange. evitachem.com Metal-catalyzed deuterium labeling via C-H activation, mediated by a directing group within the molecule, has also proven to be a powerful technique for site-selective deuterium incorporation. rsc.org Furthermore, acid- or base-catalyzed H/D exchange reactions, which proceed through enolization, can introduce deuterium at activated carbon centers. mdpi.com
Targeted Deuterium Incorporation for Specific Molecular Sites
The ability to introduce deuterium at specific molecular sites is crucial for optimizing the desired pharmacokinetic properties of a drug. rsc.org Selective deuteration can slow down metabolic breakdown, as the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, thus making it more difficult for metabolic enzymes to break. rsc.orgmdpi.com
Strategies for targeted deuterium incorporation often rely on the specific reactivity of different C-H bonds within a molecule. For instance, palladium-catalyzed H-D exchange reactions have shown high regioselectivity for deuterium incorporation at the benzylic position under mild conditions. mdpi.com Similarly, ruthenium catalysts have been used for the selective H-D exchange of amines and amino acids in D2O at elevated temperatures. mdpi.com The choice of catalyst and reaction conditions plays a critical role in determining the site of deuteration. mdpi.com For example, in the deuteration of esters like diethyl malonate, H/D exchange occurs with high selectivity at the most labile C-H positions adjacent to the carbonyl groups. mdpi.com
Characterization of Deuterium Enrichment Levels and Isotopic Purity
Following the synthesis of a deuterated compound, it is essential to characterize the level of deuterium enrichment and the isotopic purity of the final product. rsc.org Several analytical techniques are employed for this purpose.
Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the structural integrity of the deuterated compound and the specific positions of the deuterium atoms. rsc.org It can also offer insights into the relative percentage of isotopic purity. rsc.org
The combination of liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) and NMR spectroscopy offers a comprehensive strategy for evaluating both the isotopic enrichment and the structural integrity of deuterated compounds. rsc.org
Advanced Spectroscopic and Chromatographic Characterization of Trazodone D6 Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Mapping
Deuterium (B1214612) (2H) NMR Spectroscopy for Deuteration Verification
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unequivocal evidence of successful deuteration. In the case of Trazodone-d6 hydrochloride, the ²H NMR spectrum would exhibit signals corresponding to the deuterium atoms on the propyl chain. The chemical shifts of these signals confirm that deuteration has occurred at the intended positions. The integration of these signals can also provide a quantitative measure of the degree of deuteration at each site.
Proton (1H) NMR Spectroscopy with Deuterium Decoupling for Residual Proton Analysis
Proton (¹H) NMR spectroscopy is employed to identify and quantify any residual, non-deuterated sites. In the ¹H NMR spectrum of this compound, the signals corresponding to the propyl chain protons should be significantly diminished or absent. The application of deuterium decoupling techniques simplifies the spectrum by removing the coupling between protons and deuterons, allowing for a clearer analysis of the remaining proton signals. The presence of small residual proton signals at the deuterated positions can be used to calculate the isotopic purity of the compound. A certificate of analysis for this compound often confirms that the ¹H NMR spectrum is consistent with the expected deuterated structure. medchemexpress.com
Carbon-13 (13C) NMR Spectroscopy and Investigation of Deuterium Isotope Effects on Chemical Shifts
Carbon-13 (¹³C) NMR spectroscopy provides further structural confirmation by mapping the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the signals for the carbon atoms bonded to deuterium will be affected. This "isotope effect" typically manifests as a slight upfield shift in the resonance of the deuterated carbon and a change in the signal multiplicity due to C-D coupling. For instance, a CD₂ group will appear as a quintet, and a CD₃ group as a septet in the proton-coupled ¹³C NMR spectrum. These characteristic patterns confirm the location of the deuterium labels.
Application of Two-Dimensional (2D) NMR Experiments for Isotopic Correlation
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful techniques for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra. An HSQC experiment correlates the signals of directly attached proton and carbon atoms, while an HMBC experiment reveals longer-range correlations between protons and carbons. For this compound, these experiments would definitively link the residual proton signals to their corresponding carbon atoms in the deuterated propyl chain, providing a comprehensive map of the isotopic labeling. pharmaffiliates.com
Mass Spectrometry (MS) for Isotopic Confirmation and Quantitative Analysis
Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and determining its isotopic purity. bertin-bioreagent.com It is also the primary method for its use as an internal standard in quantitative analyses. frontiersin.orginnovareacademics.in
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound, HRMS is used to confirm the incorporation of six deuterium atoms by comparing the measured monoisotopic mass to the theoretical value. The theoretical monoisotopic mass of the protonated Trazodone-d6 molecule ([M+H]⁺) is approximately 414.1735, which is 6 mass units higher than that of the unlabeled Trazodone (B27368). nih.govlgcstandards.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Isotopic Tagging
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules and confirm the presence and location of isotopic labels. In the analysis of this compound, the molecule is first ionized, typically using electrospray ionization (ESI) in positive mode, to form the protonated molecular ion [M+H]⁺. innovareacademics.in This precursor ion is then selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
The parent ion of Trazodone-d6 is observed at m/z 378.20, which is 6 mass units higher than the unlabeled Trazodone (m/z 372.20), confirming the incorporation of six deuterium atoms. innovareacademics.inavma.org Upon fragmentation, a major product ion for Trazodone-d6 is observed at m/z 182.10. innovareacademics.inavma.org This is in contrast to the major product ion of unlabeled Trazodone, which appears at m/z 176.10 or 176.2. innovareacademics.inresearchgate.netscispace.com This consistent mass shift of 6 Da between the precursor and major product ions of the deuterated and non-deuterated forms confirms that the deuterium labels are located on the propyl chain, which is the portion of the molecule that fragments to produce this specific ion.
The specific selected reaction monitoring (SRM) transitions used for quantification are m/z 372 → 176 for trazodone and m/z 378 → 182 for Trazodone-d6. avma.org The analysis is typically performed in positive ion mode with a normalized collision energy of around 35 V. avma.org
Table 1: MS/MS Fragmentation Data for Trazodone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Trazodone | 372.20 | 176.10, 176.2 |
| Trazodone-d6 | 378.20 | 182.10 |
Data sourced from multiple studies. innovareacademics.inavma.orgresearchgate.netscispace.com
Chromatographic Separations for Purity Assessment and Isotopic Integrity
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the chemical and isotopic purity of this compound. bertin-bioreagent.comglpbio.comcaymanchem.com These methods separate the deuterated compound from its unlabeled counterpart and any other impurities.
Several HPLC methods have been developed for the analysis of trazodone and its deuterated analog. A common approach involves reversed-phase chromatography using a C8 or C18 column. innovareacademics.inscispace.comaensiweb.com For instance, one method utilizes a Zorbax eclipse XDB C8 column with a mobile phase consisting of 2 mM ammonium (B1175870) formate (B1220265) (pH 3.0) and methanol (B129727) (30:70 v/v) at a flow rate of 1.0 mL/min. innovareacademics.in Another method employs an Inertsil C8 column with a mobile phase of 2 mM ammonium acetate (B1210297) (pH 4.0) and an organic mixture of acetonitrile (B52724) and methanol (80:20) in a 10:90 ratio, at a flow rate of 0.9 mL/min. scispace.com
The retention times for Trazodone and Trazodone-d6 are typically very close, often around 1.61 to 2.34 minutes, depending on the specific chromatographic conditions. innovareacademics.inwisdomlib.org The purity of this compound is often specified to be greater than 98.5% by HPLC. lgcstandards.com Certificates of analysis for reference materials often report purity levels as high as 99.857 ± 0.035 %. lgcstandards.com The isotopic enrichment is also a critical parameter, with the D0/D6 ratio being less than 1%. lipomed-usa.com
Table 2: Exemplary HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax eclipse XDB C8 (150×4.6 mm, 5 μm) | Inertsil C8 (50×4.6 mm, 3 µm) | Kromasil 100-5C18 |
| Mobile Phase | 2 mM ammonium formate (pH 3.0) and methanol (30:70 v/v) | 2 mM Ammonium Acetate (pH 4.0): Acetonitrile:Methanol (10:72:18 v/v/v) | Acetonitrile, methanol, and water (40:40:20 v/v) |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | Not Specified |
| Detection | MS/MS | MS/MS | Not Specified |
| Retention Time | ~1.61 min | ~0.96 min | ~2.34 min |
Data compiled from various analytical studies. innovareacademics.inscispace.comwisdomlib.org
These rigorous spectroscopic and chromatographic methods are indispensable for ensuring the quality and reliability of this compound as an internal standard in quantitative analytical studies.
Bioanalytical Applications of Trazodone D6 Hydrochloride As a Stable Isotope Labeled Internal Standard
Role in Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
The development of robust and reliable LC-MS/MS methods for the quantification of drugs in biological fluids is essential for pharmacokinetic, bioequivalence, and toxicological studies. nih.govjscimedcentral.com In this context, Trazodone-d6 hydrochloride is indispensable as an internal standard for the accurate measurement of Trazodone (B27368). innovareacademics.inavma.org
Mitigation of Matrix Effects and Ion Suppression in Bioanalytical Assays
Biological matrices such as plasma and serum are complex mixtures containing proteins, salts, lipids, and other endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's source. uantwerpen.beresearchgate.net This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration and compromising the accuracy and reproducibility of the assay. researchgate.netlcms.cz
Trazodone-d6, being structurally and chemically almost identical to Trazodone, co-elutes under typical chromatographic conditions and experiences the same matrix effects. innovareacademics.ininnovareacademics.in By calculating the peak area ratio of the analyte to the internal standard, any signal variation caused by ion suppression or enhancement is effectively normalized. avma.org This is because both the analyte and the SIL internal standard are affected proportionally. Studies have demonstrated that the use of Trazodone-d6 as an internal standard successfully compensates for matrix effects, ensuring the reliability of the quantification. innovareacademics.in One study noted that while some ion suppression was observed, the use of a deuterated internal standard like Trazodone-d6 could effectively correct for these effects. uantwerpen.be
Correction for Extraction Variability and Instrumental Response Fluctuations
The process of extracting an analyte from a biological matrix can be subject to variability, leading to inconsistent recovery rates between samples. Similarly, the response of the mass spectrometer can fluctuate over the course of an analytical run. innovareacademics.in this compound is added to the sample at a known concentration at the beginning of the sample preparation process. innovareacademics.inavma.org Consequently, any loss of analyte during extraction or transfer steps will be mirrored by a proportional loss of the internal standard.
By using the ratio of the analyte response to the internal standard response for quantification, these variations are corrected. avma.org This approach significantly improves the precision and accuracy of the analytical method. For instance, research has shown that methods employing Trazodone-d6 achieve high levels of precision and accuracy, with coefficients of variation (CV%) well within the accepted limits for bioanalytical method validation. nih.gov
Methodologies for Bioanalytical Assay Validation using this compound
The validation of a bioanalytical method is a regulatory requirement to ensure its suitability for its intended purpose. nih.gov this compound is a key component in the validation of assays for Trazodone quantification.
Optimization of Sample Preparation Techniques (e.g., Protein Precipitation)
The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix and remove interfering substances. Common techniques for Trazodone analysis include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). innovareacademics.inavma.orgresearchgate.net
Protein precipitation is a straightforward and widely used method where a solvent, typically acetonitrile (B52724) or methanol (B129727), is added to the plasma sample to precipitate proteins. innovareacademics.inavma.org The supernatant, containing the analyte and the internal standard, is then separated for analysis. Studies have shown that acetonitrile provides excellent results in terms of precision and accuracy for the extraction of Trazodone and Trazodone-d6. avma.org Another common technique is liquid-liquid extraction, where the analyte is partitioned between the aqueous sample and an immiscible organic solvent. wa.govresearchgate.net
The following table summarizes various sample preparation techniques used in published methods for Trazodone analysis with Trazodone-d6 as the internal standard.
| Sample Preparation Technique | Matrix | Extraction Solvent/Reagents | Key Findings | Reference |
| Protein Precipitation | Human Plasma | Acetonitrile | Provided suitable precision and accuracy at the lower limit of quantification without significant interferences. | avma.org |
| Protein Precipitation | Human Plasma | Methanol | Simple, cost-effective, and resulted in a mean recovery of 88% for Trazodone and 70.3% for Trazodone-d6. | innovareacademics.ininnovareacademics.in |
| Liquid-Liquid Extraction | Human Plasma | n-Hexane | Effective for the simultaneous determination of Trazodone and its primary metabolite. | researchgate.netnih.gov |
| Protein Precipitation | Whole Blood/Plasma | Zinc Sulphate, Methanol, Acetonitrile | Optimized for a non-targeted screening method, showing high selectivity and specificity. | mdpi.com |
Chromatographic Resolution Parameters for Trazodone and Trazodone-d6
Effective chromatographic separation is crucial to resolve the analyte from other endogenous components and to ensure that Trazodone and Trazodone-d6 co-elute, which is necessary for proper internal standardization. Reversed-phase liquid chromatography is the predominant mode of separation.
Various C8 and C18 columns are employed, with mobile phases typically consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate). innovareacademics.inavma.org The pH of the aqueous phase is often adjusted to ensure the analytes are in a suitable ionization state for detection. The similar chemical nature of Trazodone and Trazodone-d6 results in very close retention times. innovareacademics.ininnovareacademics.in
Below is a table detailing chromatographic parameters from different validated methods.
| Column | Mobile Phase | Flow Rate | Retention Time (Trazodone) | Retention Time (Trazodone-d6) | Reference |
| Zorbax eclipse XDB C8 (150x4.6 mm, 5 µm) | 2 mM ammonium formate (B1220265) (pH 3.0) and methanol (30:70 v/v) | 1.0 mL/min | 1.62 min | 1.61 min | innovareacademics.ininnovareacademics.in |
| Analytic Column (50x1.0 mm, 3 µm) | Gradient of acetonitrile, water, and formic acid | 75 µL/min | Not specified | Not specified | avma.org |
| Eclipse XBD C8 (150x4.6 mm, 5 µm) | 70% methanol and 30% 2 mM Ammonium Formate buffer (pH 3.0) | Not specified | Not specified | Not specified | nih.gov |
| Accucore Phenyl Hexyl UPLC (100x2.1 mm, 2.6 µm) | Gradient of 2 mM ammonium formate in water/acetonitrile with 0.1% formic acid | 0.5 mL/min | Not specified | Not specified | mdpi.com |
Mass Spectrometric Detection Strategy (Multiple Reaction Monitoring Transitions)
Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides the high selectivity and sensitivity required for bioanalysis. innovareacademics.inavma.org In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This process is highly specific to the analyte of interest.
For Trazodone and Trazodone-d6, detection is typically performed in the positive electrospray ionization (ESI+) mode. innovareacademics.inavma.org The precursor ion for Trazodone is m/z 372, and due to the six deuterium (B1214612) atoms, the precursor ion for Trazodone-d6 is m/z 378. innovareacademics.inavma.org Upon fragmentation, they yield characteristic product ions. The most commonly used MRM transition for Trazodone is m/z 372 → 176, while for Trazodone-d6, it is m/z 378 → 182. innovareacademics.inavma.org
The following table lists the MRM transitions used for the detection of Trazodone and Trazodone-d6 in various studies.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Trazodone | 372.00 | 176.10 | ESI+ | innovareacademics.ininnovareacademics.in |
| Trazodone-d6 | 378.20 | 182.10 | ESI+ | innovareacademics.ininnovareacademics.in |
| Trazodone | 372 | 176 | ESI+ | avma.org |
| Trazodone-d6 | 378 | 182 | ESI+ | avma.org |
| Trazodone | 372.2 | 176.2 | ESI+ | researchgate.netnih.gov |
Calibration and Quantification Strategies for Trazodone in Biological Matrices
The quantification of trazodone in biological samples such as plasma, serum, whole blood, and urine is routinely achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). innovareacademics.innih.gov A critical component of these validated methods is the use of this compound as an internal standard (IS). lipomed-usa.comcaymanchem.comwa.gov The process involves the development of a calibration curve and the use of quality control (QC) samples to ensure the accuracy and precision of the results.
Multiple-point, internal standard calibration is a widely accepted strategy. wa.gov This involves preparing a series of calibration standards by spiking known concentrations of trazodone into a control biological matrix. innovareacademics.in A fixed concentration of the internal standard, this compound, is added to each calibration standard, as well as to the unknown samples and QC samples. innovareacademics.inresearchgate.net The samples then undergo an extraction procedure, such as protein precipitation or liquid-liquid extraction, to isolate the analyte and internal standard from the bulk of the biological matrix. wa.govresearchgate.net
Following extraction, the samples are analyzed by LC-MS/MS. The instrument measures the peak area response of both trazodone and this compound. A calibration curve is constructed by plotting the ratio of the peak area of trazodone to the peak area of this compound against the known concentration of trazodone for each calibration standard. A linear regression analysis is then applied to this curve. The concentration of trazodone in the unknown samples is then determined by interpolating their peak area ratios onto this calibration curve. wa.gov
The linearity of the calibration curve is a key performance characteristic. For instance, a validated LC-MS/MS method for trazodone in human plasma demonstrated excellent linearity over a concentration range of 5–3000 ng/mL. nih.govtandfonline.com Another study reported a linear range of 5.203 ng/mL to 3025.166 ng/mL with a correlation coefficient (r²) greater than 0.990. innovareacademics.in The use of quality control samples at low, medium, and high concentrations within the calibration range is essential to validate the performance of the assay during routine analysis. researchgate.net
Table 1: Example of a Calibration Curve for Trazodone in Human Plasma using this compound as an Internal Standard
| Trazodone Concentration (ng/mL) | Trazodone Peak Area | Trazodone-d6 HCl Peak Area | Peak Area Ratio (Trazodone/Trazodone-d6 HCl) |
| 5.0 | 12,500 | 250,000 | 0.05 |
| 25.0 | 62,500 | 250,000 | 0.25 |
| 100.0 | 250,000 | 250,000 | 1.00 |
| 500.0 | 1,250,000 | 250,000 | 5.00 |
| 1000.0 | 2,500,000 | 250,000 | 10.00 |
| 2500.0 | 6,250,000 | 250,000 | 25.00 |
This table is for illustrative purposes. Actual peak areas will vary depending on the instrument and method parameters.
Comparative Bioanalytical Performance of Deuterated vs. Non-Deuterated Internal Standards
The choice of an internal standard is a critical decision in the development of a robust bioanalytical method. The ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative LC-MS/MS analysis.
The primary advantage of a deuterated internal standard over a non-deuterated one lies in its ability to compensate for matrix effects. Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting endogenous components of the biological matrix, are a significant source of variability and inaccuracy in bioanalysis. Since a deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. rsc.org By calculating the ratio of the analyte response to the internal standard response, these effects are effectively normalized, leading to more accurate and precise quantification. tandfonline.com
In contrast, a non-deuterated internal standard, which is a different chemical entity altogether, may have different extraction recovery, chromatographic retention time, and ionization efficiency than the analyte. Consequently, it may not be affected by the matrix in the same way as the analyte, leading to a failure to adequately correct for matrix-induced variations.
However, it is important to note that even with deuterated standards, a thorough validation of matrix effects is necessary, as in rare cases, the deuterated analog may not perfectly correct for all matrix interferences. uantwerpen.be
Table 2: Comparison of Bioanalytical Performance Characteristics
| Performance Characteristic | Deuterated Internal Standard (e.g., Trazodone-d6 HCl) | Non-Deuterated Internal Standard |
| Matrix Effect Compensation | Excellent | Variable to Poor |
| Accuracy | High | Can be compromised |
| Precision | High | Generally lower |
| Chromatographic Behavior | Nearly identical to analyte | Different from analyte |
| Ionization Efficiency | Nearly identical to analyte | Different from analyte |
| Overall Reliability | High | Moderate to Low |
Investigation of Deuterium Kinetic Isotope Effects in Drug Metabolism and Pharmacokinetics Using Trazodone D6 Hydrochloride
Theoretical Framework of Kinetic Isotope Effects (KIE) in Enzyme-Mediated Reactions
Enzymes are proteins that act as biological catalysts, accelerating the rate of chemical reactions within living organisms. wikipedia.orgsavemyexams.com The study of the rates of these enzyme-catalyzed reactions is known as enzyme kinetics. wikipedia.org The kinetic isotope effect is a powerful tool in enzymology for elucidating reaction mechanisms. mdpi.compnas.orgnih.gov
Primary Isotope Effects in Carbon-Hydrogen/Deuterium (B1214612) Bond Cleavage
The substitution of hydrogen with deuterium, which has approximately double the mass, leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. portico.org This difference in bond strength arises from the lower zero-point vibrational energy of the C-D bond. portico.orgprinceton.edu Consequently, more energy is required to break a C-D bond than a C-H bond. portico.org When the cleavage of this bond is the rate-determining step in a reaction, a primary kinetic isotope effect is observed, resulting in a slower reaction rate for the deuterated compound. portico.orgmdpi.comnih.gov This effect is particularly relevant in drug metabolism, where cytochrome P450 (P450) enzymes often catalyze the oxidation of drugs, a process that frequently involves C-H bond cleavage. nih.gov The presence of a significant primary deuterium KIE indicates that hydrogen abstraction is at least partially rate-limiting in these P450-mediated reactions. nih.gov
Elucidation of Metabolic Pathways and Metabolite Identification
The use of isotopically labeled compounds is a cornerstone of modern metabolic research. creative-proteomics.comacs.org Trazodone-d6 Hydrochloride serves as a valuable tool in this regard, aiding in the detailed mapping of its metabolic journey.
Isotopic Tracing for Understanding Metabolic Fates
Isotopic tracing involves introducing a labeled compound into a biological system and tracking its transformation into various metabolites. creative-proteomics.comnih.govbitesizebio.com By using Trazodone-d6, researchers can follow the fate of the deuterated propyl group. Mass spectrometry is a key analytical technique used to detect and quantify the labeled metabolites. creative-proteomics.comnih.gov Trazodone (B27368) is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its active metabolite, m-chlorophenylpiperazine (m-CPP). nih.govoup.com Further metabolism of m-CPP is carried out by CYP2D6. The use of Trazodone-d6 allows for the precise tracking of these metabolic conversions and can reveal the relative contributions of different metabolic pathways. creative-proteomics.combitesizebio.com
Modulation of Drug Pharmacokinetic Profiles through Deuteration
The primary motivation for developing deuterated drugs is to improve their pharmacokinetic properties. wikipedia.orgnih.govportico.org Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. nih.gov
The use of Trazodone-d6 as an internal standard in pharmacokinetic studies of trazodone has been demonstrated to be effective. tandfonline.comnih.govjscimedcentral.com In these studies, the deuterated compound is added to plasma samples to allow for accurate quantification of the non-deuterated drug by LC-MS/MS. tandfonline.comjscimedcentral.com
Below is a hypothetical data table illustrating the potential pharmacokinetic differences that might be observed between Trazodone and Trazodone-d6 based on findings from other deuterated drug studies.
| Pharmacokinetic Parameter | Trazodone (Hypothetical) | Trazodone-d6 (Hypothetical) | Potential Fold Change |
|---|---|---|---|
| Cmax (ng/mL) | 2100 | 1800 | 0.86 |
| Tmax (h) | 1.0 | 1.5 | 1.5 |
| AUC (ng·h/mL) | 17000 | 25500 | 1.5 |
| Half-life (h) | 7 | 10.5 | 1.5 |
| Clearance (L/h) | 10 | 6.7 | 0.67 |
This table presents hypothetical data for illustrative purposes and does not represent actual clinical trial results for this compound.
Alterations in Metabolic Stability and Systemic Clearance Rates
Trazodone is primarily cleared through hepatic metabolism. nih.govdrugbank.com Therefore, deuteration at a metabolically active site is hypothesized to decrease its rate of clearance. However, the in vivo effects of deuteration are not always predictable and can be influenced by various factors, including the specific site of deuteration, the presence of alternative metabolic pathways, and species-specific differences in metabolism. google.comnih.gov
A study involving a similar, though less deuterated, compound, D4-trazodone, was conducted to assess bioavailability. The research concluded that the pharmacokinetics of trazodone and D4-trazodone were identical, indicating an absence of a significant isotope effect in that specific instance. nih.gov This finding highlights the complexity of predicting the in vivo consequences of deuteration. Below is a summary of the comparative pharmacokinetic data from that study.
| Parameter | Trazodone Formulation A | Trazodone Formulation B | Trazodone Solution | D4-Trazodone Standard (in all groups) |
|---|---|---|---|---|
| Relative Cmax (Test/Standard) | 0.84 ± 0.09 | 0.90 ± 0.05 | 1.05 ± 0.04 | N/A |
For context, the established pharmacokinetic parameters for standard trazodone in humans are presented below. Any potential alterations due to the KIE in Trazodone-d6 would be measured against these baseline values.
| Pharmacokinetic Parameter | Value |
|---|---|
| Bioavailability | ~65% wikipedia.org |
| Protein Binding | 89–95% nih.govwikipedia.org |
| Peak Plasma Time (Tmax) | ~1 hour (fasting), ~2 hours (fed) nih.govresearchgate.net |
| Elimination Half-life | 5–9 hours (biphasic) nih.govdrugbank.com |
| Volume of Distribution | 0.84 ± 0.16 L/kg drugbank.comresearchgate.net |
| Total Body Clearance | 5.3 ± 0.9 L/hr drugbank.com |
Phenomenon of Metabolic Shunting and its Consequences
Metabolic shunting is a potential consequence of selective deuteration. juniperpublishers.com When the primary metabolic pathway of a drug is slowed by the kinetic isotope effect, the drug's metabolism may be diverted, or "shunted," toward alternative, secondary pathways. juniperpublishers.comcdnsciencepub.com This phenomenon can have significant consequences, as it may lead to an altered metabolite profile, potentially increasing the formation of other active metabolites or, in some cases, reactive or toxic metabolites. juniperpublishers.com
Trazodone's metabolism is complex. Beyond the main pathway to m-CPP, it undergoes other transformations. drugbank.com Research has shown that trazodone can be bioactivated by CYP3A4 in the liver to form electrophilic intermediates, including a quinone-imine and an epoxide. researchgate.netnih.gov These reactive metabolites are typically detoxified by conjugation with glutathione, but their formation is a critical area of study. researchgate.net
If Trazodone-d6, with deuterium on the propyl chain, experiences a slowing of its primary N-dealkylation pathway, the metabolism could theoretically shunt towards these other routes. caymanchem.comnih.gov For instance, a decrease in the rate of cleavage at the deuterated propyl chain could potentially increase the relative amount of metabolism occurring on the chlorophenyl or pyridinone rings, which are associated with the formation of the reactive quinone-imine and epoxide intermediates. researchgate.netnih.gov This redirection of metabolic flow is a key consideration in the safety and efficacy assessment of any deuterated drug candidate.
In Vitro Studies of Metabolic Stability (e.g., Hepatic Microsomal Systems)
In vitro metabolic stability assays are essential tools for predicting the in vivo metabolic clearance of a drug candidate. evotec.com Human liver microsomes (HLMs) are subcellular fractions prepared from liver tissue that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. pharmgkb.orgevotec.com These systems are widely used to determine a compound's intrinsic clearance. evotec.com
In a typical HLM stability assay, the test compound (e.g., this compound) is incubated with pooled HLMs in the presence of necessary cofactors, most commonly NADPH, which initiates Phase I metabolic reactions. evotec.com The concentration of the parent drug is measured at various time points by a sensitive analytical method like LC-MS/MS. innovareacademics.in The rate of disappearance of the parent drug is then used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). evotec.com
Studies using HLMs have confirmed that trazodone is a substrate for CYP3A4, which metabolizes it to m-CPP. pharmgkb.orginnovareacademics.ininnovareacademics.in These in vitro systems have also been instrumental in identifying the bioactivation pathways of trazodone that lead to reactive quinone-imine and epoxide intermediates. nih.gov A comparative study of Trazodone and Trazodone-d6 in HLMs would provide direct evidence of any kinetic isotope effect. A slower rate of disappearance for Trazodone-d6 compared to its non-deuterated counterpart would indicate increased metabolic stability.
The following table illustrates the type of data that would be generated from such a comparative in vitro study and provides hypothetical results assuming a significant KIE is observed.
| Compound | Incubation Time (min) | % Parent Remaining (Hypothetical) | Calculated In Vitro t½ (min) | Calculated CLint (µL/min/mg protein) |
|---|---|---|---|---|
| Trazodone HCl | 0 | 100 | 30 | 23.1 |
| 15 | 71 | |||
| 30 | 50 | |||
| 45 | 35 | |||
| Trazodone-d6 HCl | 0 | 100 | 60 | 11.6 |
| 15 | 87 | |||
| 30 | 75 | |||
| 45 | 63 |
Computational and Theoretical Chemistry Studies of Deuterated Compounds Relevant to Trazodone D6
Quantum Chemical Calculations for Deuterated Molecular Systems
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For deuterated systems such as Trazodone-d6, these ab initio methods can predict molecular properties with high accuracy, accounting for the change in nuclear mass.
Within the Born-Oppenheimer approximation, the equilibrium geometry of a molecule is determined by its electronic potential energy surface and is therefore independent of isotopic substitution. fu-berlin.de Consequently, the calculated bond lengths and angles of Trazodone-d6 are expected to be virtually identical to those of its non-deuterated counterpart. However, isotopic substitution does affect the vibrational energy levels and can influence the relative populations of different conformers.
Computational studies on Trazodone (B27368) and its crystalline forms have identified key conformational features. The flexible propyl chain connecting the triazolopyridine and piperazine (B1678402) rings can adopt various conformations. Studies on Trazodone dihydrates have shown that this chain can exist in both anti-gauche and anti-anti conformations. semanticscholar.orgnih.gov The piperazine ring typically adopts a stable chair conformation. semanticscholar.orgnih.gov
Geometry optimization calculations, often performed using methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), can map the potential energy surface to identify these stable conformers and the energy barriers between them. For Trazodone-d6, while the locations of energy minima remain unchanged, the zero-point vibrational energy (ZPVE) is lower for the deuterated species. This difference in ZPVE can lead to small changes in the relative stability and equilibrium populations of different conformers, a phenomenon known as a conformational isotope effect.
Table 1: Key Torsional Angles in Trazodone Polymorphs This table, based on data from crystalline forms of Trazodone, illustrates the conformational flexibility that would be a key subject of computational analysis for Trazodone-d6.
| Torsion Angle | β Polymorph (anti-gauche) | γ Polymorph (anti-anti) |
| Triazole N–C–C–C | -176.7° | 179.9° |
| C–C–C–Piperazine N | 69.8° | -176.4° |
| Data sourced from studies on Trazodone dihydrates. semanticscholar.orgnih.gov |
One of the most significant consequences of deuterium (B1214612) substitution is the alteration of vibrational frequencies. The vibrational frequency of a bond is dependent on the reduced mass of the atoms involved. Replacing a hydrogen atom (¹H) with a deuterium atom (²H) approximately doubles the mass, leading to a predictable decrease in the stretching frequency of the C-D bond compared to the C-H bond.
Quantum chemical calculations can compute the harmonic vibrational frequencies by diagonalizing the mass-weighted Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates). The calculated shift in vibrational frequencies upon deuteration serves as a powerful tool for interpreting experimental infrared (IR) and Raman spectra. For Trazodone-d6, the most pronounced changes are expected in the modes involving the movement of the six deuterium atoms on the propyl chain. These C-D stretching vibrations typically appear in a spectral region (around 2100-2250 cm⁻¹) distinct from C-H stretches (around 2850-3000 cm⁻¹), providing a clear spectroscopic signature of deuteration. rsc.org
Similarly, rotational constants, which are inversely proportional to the moments of inertia, are also affected by deuteration. The increased mass of deuterium leads to larger moments of inertia and consequently smaller rotational constants for Trazodone-d6 compared to Trazodone.
Table 2: Theoretical Effect of Deuteration on Vibrational Frequencies This table provides a conceptual comparison of calculated vibrational frequencies for C-H versus C-D bonds.
| Vibrational Mode | Typical Calculated Frequency (C-H) | Approximate Calculated Frequency (C-D) | Frequency Ratio (νH/νD) |
| Aliphatic C-H/C-D Stretch | ~2950 cm⁻¹ | ~2150 cm⁻¹ | ~1.37 |
| Aliphatic C-H/C-D Bend | ~1450 cm⁻¹ | ~1050 cm⁻¹ | ~1.38 |
The molecular dipole moment is a measure of the charge distribution within a molecule and is crucial for understanding its interaction with solvents and biological receptors. Quantum chemical calculations can accurately predict the magnitude and orientation of the dipole moment. Studies on Trazodone hydrates have highlighted the strong dipole moment associated with the carbonyl oxygen atom of the triazole ring, which makes it an effective hydrogen bond acceptor. semanticscholar.orgmdpi.com
Isotopic substitution has a very small effect on the electronic structure and therefore a negligible direct impact on the molecular dipole moment. However, the subtle changes in vibrational averaging and conformational populations caused by deuteration can lead to minor, indirect changes in the observed average dipole moment of the molecule.
Calculation of Vibrational Frequencies and Rotational Constants
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying larger molecules like Trazodone-d6 and provides excellent predictions for a range of properties.
DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) parameters. Methods such as Gauge-Including Projector-Augmented Wave (GIPAW) DFT have proven effective in calculating chemical shielding constants, which are then converted to chemical shifts. researchgate.netnih.gov This approach can be instrumental in assigning signals in complex spectra of molecules like Trazodone. nih.gov
Deuteration leads to measurable changes in the NMR chemical shifts of nearby nuclei, known as deuterium isotope effects. These effects arise from changes in the vibrational averaging of molecular geometry and electronic shielding. fu-berlin.de
Primary Isotope Effect: The difference in chemical shift between ¹H and ²H at the same molecular position. huji.ac.il
Secondary Isotope Effect: The change in the chemical shift of another nucleus (e.g., ¹³C) upon substitution of a nearby hydrogen with deuterium. These are classified by the number of bonds separating the isotope and the observed nucleus.
DFT can model these subtle effects. For Trazodone-d6, secondary isotope effects would be observed on the ¹³C signals of the propyl chain. A typical one-bond isotope shift (¹ΔC(D)) is a shielding effect (upfield shift) of about 0.2 to 1.5 ppm, while two-bond shifts are smaller, around 0.1 ppm. huji.ac.il These theoretical predictions can aid in the structural confirmation of deuterated compounds.
Table 3: Typical Secondary Deuterium Isotope Effects on ¹³C NMR Chemical Shifts
| Isotope Effect | Number of Bonds | Typical Shift (ppm) | Expected Observation in Trazodone-d6 |
| One-bond (¹Δ) | 1 | -0.2 to -1.5 (shielding) | On the three deuterated carbons of the propyl chain. |
| Two-bond (²Δ) | 2 | -0.05 to -0.15 (shielding) | On adjacent carbons and the triazole/piperazine nitrogens. |
| Three-bond (³Δ) | 3 | +/- 0.05 (shielding or deshielding) | On carbons further removed from the site of deuteration. |
| Values are general and depend on molecular structure and conformation. huji.ac.il |
DFT is an excellent tool for modeling non-covalent interactions, such as intramolecular and intermolecular hydrogen bonds, which are critical to the structure and function of Trazodone. In the solid state, Trazodone and its salts participate in extensive hydrogen bonding networks. researchgate.net For instance, in Trazodone dihydrate crystals, chains of water molecules are stabilized by hydrogen bonds to the N4 atom of the piperazine ring and the carbonyl O1 atom of the triazole ring. semanticscholar.orgnih.gov
DFT calculations can model these interactions by:
Optimizing the geometry of molecular clusters or periodic crystal structures.
Calculating the interaction energies to determine the strength of the hydrogen bonds.
Analyzing the electron density using methods like the Quantum Theory of Atoms in Molecules (QTAIM) to characterize the nature of the bonds.
Deuteration can slightly modify the strength and geometry of hydrogen bonds (the Ubbelohde effect), where a D-bond is often slightly shorter and stronger than the corresponding H-bond. DFT can be used to quantify these subtle changes in the hydrogen bonding network of Trazodone-d6 Hydrochloride, providing insight into how deuteration might affect its crystal packing and physical properties.
Theoretical Prediction of Deuterium Isotope Effects on Spectroscopic Signatures (e.g., NMR Chemical Shifts)
Molecular Dynamics Simulations and Conformational Studies with Deuterated Analogues
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules. acs.org For deuterated analogues like Trazodone-d6, MD simulations can provide insight into how isotopic substitution affects the molecule's dynamic behavior and conformational preferences. nih.govacs.orgnih.gov While standard force fields in MD are based on the Born-Oppenheimer approximation and should inherently capture isotope effects through mass changes, their parameterization can influence the accuracy of these predictions. acs.org These simulations, sometimes combined with techniques like hydrogen-deuterium exchange mass spectrometry (DXMS), can help model how a deuterated ligand interacts with its biological target, such as a receptor or enzyme. nih.govnih.gov
Elucidation of Reaction Mechanisms via Isotope Effect Calculations
Theoretical calculations are a powerful tool for understanding and predicting kinetic isotope effects (KIEs). jsps.go.jp By modeling the reaction coordinates and transition states for metabolic processes (e.g., oxidation by CYP450 enzymes), quantum chemistry methods can calculate the theoretical KIE for breaking a C-H versus a C-D bond. nih.govnumberanalytics.com These in silico calculations can help elucidate the mechanism of a reaction. jsps.go.jp If the calculated KIE matches the experimentally observed KIE, it provides strong support for a proposed reaction mechanism, confirming that C-H bond cleavage is indeed a rate-limiting step. numberanalytics.comacs.org This approach is valuable in drug design for predicting how deuteration at specific sites might alter metabolic stability. juniperpublishers.comjsps.go.jp
Future Directions and Emerging Research Perspectives on Trazodone D6 Hydrochloride
Advancements in Stereoselective and Chemo-Selective Deuteration Technologies
The synthesis of deuterated compounds like Trazodone-d6 Hydrochloride is moving beyond traditional methods towards more precise and efficient technologies. Future research will likely focus on the development and application of advanced stereoselective and chemo-selective deuteration techniques. These methods aim to introduce deuterium (B1214612) at specific molecular positions with high precision, which is crucial for optimizing the desired pharmacokinetic effects and for creating novel deuterated analogs. chemrxiv.orgchemrxiv.org
Catalytic transfer deuteration and hydrodeuteration are emerging as powerful tools for the selective incorporation of deuterium into complex molecules. marquette.edu These techniques often utilize transition metal catalysts, such as iridium or copper, and offer milder reaction conditions compared to traditional methods that may require harsh reagents or high pressures of deuterium gas. chemrxiv.orgchemrxiv.org For a molecule with multiple potential deuteration sites like Trazodone (B27368), achieving site-selectivity is paramount. Recent developments in catalyst design, including the use of supported iridium nanoparticles, have demonstrated high regioselectivity in the deuteration of (hetero)arenes, leaving specific C-H bonds intact while targeting others. chemrxiv.orgchemrxiv.org Such advancements could be pivotal in creating novel versions of Trazodone-d6 with deuterium placed at different, metabolically significant positions.
Furthermore, biocatalytic deuteration is a rapidly advancing field that offers exceptional selectivity. nih.gov By leveraging enzymes, it is possible to achieve asymmetric deuteration, creating chiral centers with high enantiomeric excess. This could open avenues for exploring stereoisomers of deuterated Trazodone with potentially different pharmacological activities or metabolic fates.
A summary of emerging deuteration technologies is presented below:
| Technology | Description | Potential Application for Trazodone-d6 |
| Catalytic Transfer Deuteration | Utilizes transition metal catalysts to transfer deuterium from a donor molecule. Offers mild reaction conditions and high selectivity. | Precise deuteration of specific sites on the Trazodone molecule to create novel analogs. |
| Supported Nanoparticle Catalysis | Employs nanoparticles of metals like iridium on a solid support for heterogeneous catalysis. chemrxiv.orgchemrxiv.org | Site-selective deuteration of the aromatic rings in Trazodone. |
| Biocatalytic Deuteration | Uses enzymes to catalyze the stereoselective incorporation of deuterium. nih.gov | Creation of chiral deuterated Trazodone analogs for studying stereospecific metabolism. |
| Electrochemical Deuteration | Employs electrochemical methods for dehalogenative deuteration, often using heavy water as the deuterium source. xmu.edu.cn | A potentially greener and more controlled method for synthesizing Trazodone-d6. |
Integration of Artificial Intelligence and Machine Learning in Deuterated Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of deuterated compounds. aquigenbio.commdpi.com These computational tools can analyze vast datasets to predict how deuteration at different positions within a molecule will affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). mdpi.com
For this compound, AI algorithms could be trained on existing data for Trazodone and other deuterated drugs to predict the metabolic fate of novel, selectively deuterated analogs. nih.gov This predictive power can help researchers prioritize which analogs to synthesize and test, saving significant time and resources. For instance, ML models could identify the "soft spots" in the Trazodone molecule that are most susceptible to metabolic breakdown and suggest deuteration at these sites to enhance metabolic stability. clearsynthdiscovery.com
Generative AI models can even design novel deuterated structures of Trazodone with optimized properties. mdpi.com By inputting desired pharmacokinetic parameters, these models could propose new patterns of deuteration that may lead to improved therapeutic profiles. This data-driven approach to deuterated drug design is a significant step forward from traditional trial-and-error methods.
Exploration of Advanced Analytical Techniques for Comprehensive Deuterated Compound Characterization
As the synthesis of more complex deuterated compounds becomes possible, the need for advanced analytical techniques for their comprehensive characterization grows. While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard for quantifying compounds like this compound, more sophisticated methods are required to determine isotopic purity and the precise location of deuterium atoms. symeres.com
High-resolution mass spectrometry (HRMS), such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap-based systems, offers the mass accuracy and resolving power necessary to distinguish between different isotopologues of a deuterated compound. nih.govccspublishing.org.cnmdpi.com This is crucial for verifying the success of selective deuteration strategies and for ensuring the quality of this compound as a certified reference material. nih.gov Software tools are also being developed to aid in the interpretation of complex HRMS data from hydrogen-deuterium exchange experiments. koreascience.kr
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of deuterated compounds. numberanalytics.comsolubilityofthings.combbhegdecollege.com One-dimensional and two-dimensional NMR techniques can provide detailed information about the molecular structure and can be used to confirm the site of deuteration. numberanalytics.comsolubilityofthings.com Deuterium isotope effects on NMR chemical shifts can also be used to study the structure and dynamics of molecules. rsc.org Advanced solid-state NMR techniques, such as cross-polarization 2H-1H isotope correlation spectroscopy (CP-iCOSY), are being developed for the characterization of deuterated pharmaceutical compounds in their solid form. chemrxiv.org
A comparison of advanced analytical techniques is provided in the table below:
| Analytical Technique | Information Provided | Relevance to this compound |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio, enabling determination of elemental composition and isotopic distribution. nih.govccspublishing.org.cn | Verification of isotopic purity and identification of different isotopologues. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the location of deuterium atoms and molecular connectivity. numberanalytics.comsolubilityofthings.com | Confirmation of the site-specific deuteration and overall molecular structure. |
| Solid-State NMR Spectroscopy | Structural information of the compound in its solid, powdered form. chemrxiv.org | Characterization of the crystalline structure of this compound. |
Broader Applications of Stable Isotopes in Systems Biology and Complex Biological Pathways
The use of stable isotope-labeled compounds, such as this compound, is expanding beyond their role as internal standards in pharmacokinetic studies. There is a growing interest in using these compounds as probes to investigate complex biological systems. creative-proteomics.comfrontiersin.orgnih.gov By tracing the metabolic fate of a deuterated drug, researchers can gain insights into its metabolic pathways and its effects on the broader metabolome. creative-proteomics.comtandfonline.com
Deuterium metabolic imaging (DMI) is an emerging technique that uses magnetic resonance spectroscopy (MRS) to non-invasively study metabolism in three dimensions. isotope.comfrontiersin.org While currently focused on metabolites like glucose, the principles of DMI could potentially be applied to track the metabolism of deuterated drugs like Trazodone in vivo. This would provide a dynamic view of how the drug is processed in different tissues and could help to identify the formation of any unique deuterated metabolites.
Furthermore, stable isotope labeling in metabolomics allows for the detailed mapping of metabolic networks and the quantification of metabolic fluxes. frontiersin.orgnih.gov Introducing Trazodone-d6 to a biological system and analyzing the resulting changes in the metabolome could reveal previously unknown interactions and effects of the drug on cellular metabolism. This systems biology approach can provide a more holistic understanding of a drug's mechanism of action and its potential off-target effects. frontiersin.orgowlstonemedical.com
Development of Novel Isotopic Labeling Strategies for Drug Candidates
The development of novel isotopic labeling strategies is a key area of future research that will impact the synthesis of compounds like this compound. nih.govmusechem.com A major focus is on late-stage functionalization, which involves introducing the isotopic label at a late step in the synthetic route. This is highly advantageous as it allows for the efficient labeling of complex molecules without the need for a complete re-synthesis. princeton.edu
Photoredox catalysis is one such emerging technique that enables the direct hydrogen isotope exchange of C-H bonds for deuterium or tritium (B154650) under mild conditions. princeton.edu This method has been successfully applied to a range of pharmaceutical compounds and offers a versatile approach for late-stage deuteration.
Another promising strategy is the use of biosynthetic methods for isotopic labeling. cernobioscience.com By providing isotopically labeled precursors to microorganisms or enzymes, it is possible to produce complex molecules with specific labeling patterns. This approach can be particularly useful for creating uniformly or selectively labeled compounds that are difficult to synthesize chemically.
The continuous development of these and other novel labeling strategies will not only improve the efficiency and accessibility of this compound but also expand the toolbox for creating a wider variety of isotopically labeled drug candidates for research and therapeutic purposes. europa.euresearchgate.net
Q & A
Q. How is Trazodone-d6 Hydrochloride quantified in pharmacokinetic studies using LC-MS/MS?
Trazodone-d6 HCl is used as an isotopically labeled internal standard to improve quantification accuracy. A validated LC-MS/MS method involves protein precipitation extraction from plasma, separation on an Eclipse XDB C8 column (150 × 4.6 mm, 5 µm), and a mobile phase of 70% methanol and 30% 2 mM ammonium formate buffer (pH 3.0). Quantification limits (5.2 ng/mL) and validation parameters (inter-day precision: 2.0–7.7%; accuracy: 100.2–102.9%) ensure reliability. Calibration curves (1.09–10.90 µg/mL) should be validated with quality control samples .
Q. What are the optimal storage conditions for this compound to ensure stability?
Trazodone-d6 HCl is hygroscopic and sensitive to light. Store at -20°C in tightly sealed, light-resistant containers. Use desiccants to prevent moisture absorption, which may degrade the compound or alter isotopic purity. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can confirm shelf-life .
Q. What safety precautions are required when handling this compound?
The compound is classified under GHS02 (flammable), GHS06 (toxic), and GHS08 (health hazard). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid ignition sources. Emergency protocols for skin contact (wash with water) and inhalation (fresh air) must be established. Training documentation and SOPs for hazardous material handling are mandatory .
Advanced Research Questions
Q. How to validate an analytical method for this compound in bioanalytical studies?
Method validation requires assessing specificity, linearity, accuracy, precision, and robustness. For LC-MS/MS:
- Specificity : Confirm no interference from plasma matrix or metabolites (e.g., Trazodone N-Oxide) .
- Linearity : Use 6–8 calibration points with r² ≥ 0.995.
- Accuracy/Precision : Test low, medium, and high QC samples (≤15% deviation) .
- Stability : Evaluate freeze-thaw cycles, short-term (room temperature), and long-term (-20°C) stability .
Q. How can HPLC be optimized for impurity profiling of this compound?
Use a Kromasil C18 column (150 × 4.6 mm, 5 µm) with a mobile phase of 0.03 M KH₂PO₄ and methanol (70:30 v/v) at 1 mL/min. Detect impurities like Trazodone N-Oxide Hydrochloride (CAS 55290-66-9) at 207 nm. Relative retention times and peak area ratios (vs. primary peak) should comply with pharmacopeial limits (e.g., ≤0.1% for individual impurities) .
Q. What methodologies assess isotopic purity in deuterated this compound?
Isotopic purity (≥98% deuterium) is verified via mass spectrometry. High-resolution MS (HRMS) measures exact mass (413.166 Da for C₁₉H₁₇Cl₂D₆N₅O) and isotopic distribution. Nuclear Magnetic Resonance (¹H NMR) can detect residual non-deuterated protons in the hexadeuteriopropyl group .
Q. How to address discrepancies in stability data for this compound under varying storage conditions?
Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Use 0.1 M HCl/NaOH at 60°C for 24 hours.
- Oxidative stress : 3% H₂O₂ at room temperature.
- Photostability : Expose to UV light (ICH Q1B guidelines). Compare degradation products (e.g., 4'-Hydroxy Trazodone HCl) via LC-MS to identify instability mechanisms .
Q. What experimental design considerations are critical for pharmacokinetic studies using Trazodone-d6 HCl as an internal standard?
- Matrix effects : Use blank plasma from multiple donors to assess ion suppression/enhancement.
- Extraction efficiency : Compare analyte recovery (≥85%) via protein precipitation vs. solid-phase extraction.
- Cross-validation : Ensure consistency with non-deuterated Trazodone HCl assays (e.g., retention time shifts ≤2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
